molecular formula C22H24N4O4S B2688184 N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898449-71-3

N1-(2-cyanophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2688184
CAS RN: 898449-71-3
M. Wt: 440.52
InChI Key: WTEGRFBAMKZUIY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyanophenyl group (a benzene ring with a cyano group), a piperidine ring (a six-membered ring with one nitrogen atom), and an oxalamide group (a type of amide). These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure. The presence of the piperidine ring and the phenyl group suggests it might have interesting chemical properties, such as the ability to participate in pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and cyano groups might make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis, characterization, and anti-proliferation activities of novel cyano oximino sulfonate esters, indicating their potential in minimizing growth activity without completely killing the cells, suggesting applications in cytostatic treatments (El‐Faham et al., 2014).

Anticancer and Antifungal Applications

  • Research into arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists shows potential for developing new drugs with a uroselective profile, indicating applications in treating diseases like hypertension without significantly impacting blood pressure (Rak et al., 2016).
  • Another study reported the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives of a certain compound, highlighting their moderate to talented antibacterial properties (Khalid et al., 2016).

Drug Metabolism

  • An investigation into the differential metabolism of sulfoximine and neonicotinoid insecticides by Drosophila melanogaster monooxygenase CYP6G1 reveals insights into the metabolic pathways of certain compounds, providing a basis for understanding resistance mechanisms in pest insects (Sparks et al., 2012).

Neurological and Mental Health Applications

  • Research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines explored their selectivity for the 5-HT(7) receptor versus a multireceptor profile, identifying compounds with potential antidepressant-like and pro-cognitive properties. This study underlines the therapeutic potential of N-alkylated arylsulfonamides in treating CNS disorders (Canale et al., 2016).

Insecticidal Applications

  • A novel class of insecticide, flubendiamide, displaying extremely strong activity especially against lepidopterous pests, was described, showcasing a unique mechanism of action and potential for inclusion in integrated pest management programs (Tohnishi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate further .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c23-16-17-8-4-5-12-20(17)25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEGRFBAMKZUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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